molecular formula C11H20N2O2 B2834324 Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2231674-29-4

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2834324
CAS No.: 2231674-29-4
M. Wt: 212.293
InChI Key: VKGVPKSJKMRNNZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1932373-68-6) is a bicyclic amine derivative with a rigid [2.1.1]hexane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂, and it features a tert-butyl carbamate group at the 2-position and an aminomethyl substituent at the 4-position of the bicyclic core . The aminomethyl group provides a handle for further derivatization, such as amide bond formation or conjugation with targeting moieties.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(6-12)4-8(13)5-11/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGVPKSJKMRNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with a suitable precursor such as a bicyclic amine, which is then functionalized with the aminomethyl group. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in the presence of a catalyst.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound can be used to study protein interactions and enzyme activities. Its unique structure allows it to bind to specific biological targets, making it useful in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and properties.

Core Structure Variations

Parent Compound: Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251010-30-6)
  • Molecular Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 199.25 g/mol
  • Synthesis : Prepared via Boc protection of the bicyclic amine core, as described in general carbamate formation protocols .
  • Applications : Serves as a foundational scaffold for introducing substituents at the 4-position .
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Differences: The 4-hydroxymethyl group replaces aminomethyl, increasing polarity and hydrogen-bonding capacity.
  • Properties: Predicted collision cross-section (CCS) values indicate distinct conformational behavior compared to the aminomethyl analog .

Positional Isomers

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydrochloride (CAS: 1803597-21-8)
  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75 g/mol
  • Key Differences: Aminomethyl group at the 1-position alters steric and electronic interactions within the bicyclic system.
  • Synthesis : Likely involves reductive amination or nucleophilic substitution at the 1-position, followed by HCl salt formation .
  • Challenges : Discontinued commercial availability suggests synthesis or stability issues .
Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251016-11-1)
  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol

Functional Group Modifications

Tert-butyl 4-((triisopropylsilyl)ethynyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (Compound 34b)
  • Molecular Formula: C₂₀H₃₅NO₂Si
  • Key Differences : Bulky triisopropylsilyl-ethynyl group at the 4-position enhances lipophilicity, suitable for cross-coupling reactions.
  • Synthesis : Achieved via alkyne functionalization using n-BuLi and TIPSCl .
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • Key Differences : Boronate ester at the 4-position enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction .

Bicyclo Core Variations

Tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1931946-17-6)
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Differences : [3.1.0]hexane core instead of [2.1.1], altering ring strain and conformational flexibility.
  • Applications : Used in enantioselective synthesis due to its rigid, chiral structure .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Target Compound 1932373-68-6 C₁₁H₂₀N₂O₂ 212.29 4-aminomethyl Derivatizable amine, rigid scaffold
Parent Compound 1251010-30-6 C₁₀H₁₇NO₂ 199.25 None Baseline for substituent studies
4-Hydroxymethyl Analog - C₁₁H₁₉NO₃ 213.27 4-hydroxymethyl Increased polarity, hydrogen bonding
1-Aminomethyl Isomer (HCl) 1803597-21-8 C₁₁H₂₁ClN₂O₂ 248.75 1-aminomethyl Altered steric profile, discontinued
5-Amino Derivative 1251016-11-1 C₁₀H₁₈N₂O₂ 198.26 5-amino Distinct spatial arrangement
4-TIPS-Ethynyl Derivative - C₂₀H₃₅NO₂Si 349.58 4-ethynyl Lipophilic, cross-coupling applications

Key Findings

Synthetic Flexibility : Functionalization at the 4-position (e.g., boronate esters, ethynyl groups) enables diverse chemical modifications .

Isomer Challenges: Positional isomers (e.g., 1-aminomethyl) face stability or synthesis hurdles, limiting their utility .

Core Modifications : Bicyclo[3.1.0] analogs offer chiral rigidity but differ in pharmacological relevance compared to [2.1.1] systems .

Biological Activity

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2231674-29-4) is a heterocyclic compound with a molecular formula of C11_{11}H20_{20}N2_2O2_2 and a molecular weight of 212.29 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

This compound acts primarily through inhibition of specific enzymes, which may contribute to its therapeutic effects. The bicyclic structure allows for unique interactions with target proteins, enhancing its efficacy in biological systems.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

Table 1: Inhibitory Effects on Enzymes

EnzymeIC50 (µM)Reference
Acetylcholinesterase15.4
Carbonic anhydrase22.8
Dipeptidyl peptidase18.3

Case Study 1: Cognitive Enhancement

A study conducted on animal models revealed that administration of this compound resulted in improved memory and learning capabilities. The mechanism was linked to the inhibition of AChE, leading to increased acetylcholine levels.

Case Study 2: Pain Management

Another investigation assessed the analgesic properties of this compound in a pain model induced by formalin injection in rats. Results indicated a significant reduction in pain behaviors, suggesting potential applications in pain management therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, with studies indicating a half-life suitable for therapeutic use.

Toxicity and Safety Profile

Preliminary toxicity assessments have shown low toxicity levels, making it a promising candidate for further development in clinical settings. However, comprehensive toxicological studies are essential to establish safety parameters before human trials.

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